molecular formula C21H45NSn B14586141 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine CAS No. 61385-68-0

1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine

Cat. No.: B14586141
CAS No.: 61385-68-0
M. Wt: 430.3 g/mol
InChI Key: HVLVHNKEXDGLQL-UHFFFAOYSA-N
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Description

1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups, an ethyl group, and a hept-1-en-1-yl group. Organotin compounds are widely used in various industrial applications, including as stabilizers in PVC, biocides, and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine typically involves the reaction of tributyltin chloride with N-ethyl-N-(hept-1-en-1-yl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride ion with the amine group. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous toluene or another non-polar solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Distillation or recrystallization to obtain high-purity product

    Quality Control: Analytical techniques such as NMR and GC-MS to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Lithium aluminum hydride or other reducing agents

    Substitution: Grignard reagents or organolithium compounds

Major Products

    Oxidation: Organotin oxides

    Reduction: Lower oxidation state organotin compounds

    Substitution: Various substituted organotin compounds

Scientific Research Applications

1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized as a stabilizer in PVC production and as a biocide in marine paints to prevent biofouling.

Mechanism of Action

The mechanism of action of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine involves its interaction with biological molecules. The tin atom can coordinate with various ligands, forming stable complexes. These complexes can disrupt biological processes, leading to antimicrobial and antifungal effects. The compound can also act as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Tributyl-N-ethyl-N-(non-1-en-1-yl)stannanamine
  • 1,1,1-Tributyl-N-ethyl-N-(dec-1-en-1-yl)stannanamine

Uniqueness

1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is unique due to its specific combination of butyl, ethyl, and hept-1-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in catalysis, biocides, and drug delivery systems.

Properties

CAS No.

61385-68-0

Molecular Formula

C21H45NSn

Molecular Weight

430.3 g/mol

IUPAC Name

N-ethyl-N-tributylstannylhept-1-en-1-amine

InChI

InChI=1S/C9H18N.3C4H9.Sn/c1-3-5-6-7-8-9-10-4-2;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

HVLVHNKEXDGLQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CN(CC)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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